3-Methyl-1-trityl-1H-1,2,4-triazole
Description
Properties
CAS No. |
95166-16-8 |
|---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-methyl-1-trityl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-18-23-17-25(24-18)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI Key |
UOBFFJSSRGNBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The trityl substituent in 3-Methyl-1-trityl-1H-1,2,4-triazole significantly alters its properties compared to analogues with smaller or polar substituents:
- Steric Effects : The trityl group impedes nucleophilic attack and reduces intermolecular interactions, making the compound less reactive but more stable than analogues like 3-Methyl-1H-1,2,4-triazole .
- Electronic Effects : The electron-donating trityl group may reduce the electron deficiency of the triazole ring compared to electron-withdrawing substituents (e.g., nitro groups in bis-triazoles) .
Physicochemical Properties
| Property | This compound | 3-Methyl-1H-1,2,4-triazole | Bis-1,2,4-triazoles |
|---|---|---|---|
| Solubility | Low (hydrophobic) | High (polar) | Moderate |
| Thermal Stability | High (steric protection) | Moderate | High (rigid cores) |
| Bioavailability | Low | High | Variable |
- The trityl group reduces solubility in polar solvents, limiting pharmaceutical utility but enhancing stability in organic matrices.
Preparation Methods
Trityl Protection of Methyl 1H-1,2,4-Triazole-3-carboxylate
A widely documented approach involves the tritylation of methyl 1H-1,2,4-triazole-3-carboxylate, as detailed in a 2016 synthesis protocol. The reaction employs triphenylmethyl chloride (trityl chloride) in the presence of triethylamine as a base, with N,N-dimethylformamide (DMF) as the solvent:
Reaction Conditions :
-
Solvent : DMF (76 mL per 3.0 g substrate)
-
Base : Triethylamine (6.41 mL, 0.23 mol)
-
Temperature : 25°C
-
Duration : 4 days
This method prioritizes simplicity but suffers from prolonged reaction times. The trityl group selectively protects the N1 position due to steric and electronic factors, leaving the C3 carboxylate group intact for subsequent transformations.
Regioselective Methylation Strategies
Alkylation via Sodio-Intermediate Formation
A scalable methylation protocol for 1H-1,2,4-triazole, described in U.S. military research, utilizes sodium methoxide to generate a reactive sodio-intermediate, followed by iodomethane treatment:
Key Parameters :
-
Deprotonation : 25% w/w methanolic NaOMe at 65°C for 5 minutes (microwave-assisted).
-
Methylation : Iodomethane addition at 0–3°C, followed by reflux (19 hours).
-
Purity : 93% 1-methyl-1,2,4-triazole, with 2% regioisomeric contamination.
This method’s regioselectivity arises from the preferential deprotonation of the N1 position, minimizing quaternization. Adapting this approach to introduce a C3 methyl group would require pre-functionalization of the triazole nucleus prior to tritylation.
Multi-Step Synthesis from Thiosemicarbazide
Condensation-Cyclization-Desulfurization Sequence
A Chinese patent outlines a four-step synthesis starting from thiosemicarbazide and oxalyl chloride monoester:
-
Condensation : Thiosemicarbazide reacts with oxalyl chloride monoester to form a thiosemicarbazone intermediate.
-
Cyclization : Intramolecular cyclization under acidic conditions yields 1H-1,2,4-triazole-3-thiol.
-
Desulfurization : Radical-mediated desulfurization produces 1H-1,2,4-triazole-3-carboxylic acid.
-
Esterification : Methanol and thionyl chloride convert the acid to the methyl ester.
Advantages :
-
Avoids hazardous diazonium salts.
-
Industrially viable with 72–78% overall yield.
This route could be modified by replacing esterification with C3 methylation, though such a transformation remains undocumented in the literature.
Comparative Analysis of Methodologies
Critical Observations :
-
Direct tritylation offers simplicity but lacks flexibility for C3 modification.
-
Sodio-alkylation excels in regiocontrol but requires stringent temperature management.
-
Multi-step syntheses (e.g., thiosemicarbazide route) enable C3 functionalization but increase procedural complexity.
Q & A
Q. What are the standard synthetic routes for 3-Methyl-1-trityl-1H-1,2,4-triazole, and how can reaction conditions be optimized to improve yields?
The synthesis of triazole derivatives often involves alkylation or condensation reactions. For example, 1,2,4-triazole scaffolds can be functionalized via reactions with methoxy or nitroaryl groups under controlled conditions (e.g., using methanol or nitric acid) . To optimize yields, researchers should monitor reaction kinetics, adjust stoichiometric ratios (e.g., molar equivalents of NaOH in one-pot syntheses), and employ inert atmospheres to prevent side reactions . Solvent polarity and temperature (e.g., microwave-assisted heating) can also influence reaction efficiency .
Q. How should researchers handle this compound to ensure safety, given its potential hazards?
This compound is classified as hazardous due to risks of skin sensitization, reproductive toxicity, and environmental harm . Key safety protocols include:
- Using local exhaust ventilation and chemical-resistant gloves (e.g., JIS T 8116-compliant gloves).
- Avoiding inhalation of dust/volatiles with N95 respirators (JIS T 8151).
- Storing the compound in locked, ventilated areas below 25°C, away from oxidizers .
- Disposing waste via approved facilities to prevent aquatic toxicity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation requires:
- 1H/13C NMR to identify proton environments and carbon frameworks (e.g., methyl and trityl groups) .
- IR spectroscopy to detect functional groups (e.g., C-N stretches at ~1572 cm⁻¹) .
- Mass spectrometry for molecular weight confirmation (e.g., m/z = 83.09 for the parent ion) .
- Elemental analysis to verify purity (>98% C, H, N content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric forms or regioselectivity during alkylation of 1,2,4-triazole derivatives?
Q. What methodologies are recommended for analyzing impurities or degradation products in this compound samples?
Adopt HPLC with UV detection under the following conditions:
- Column: C18 reverse-phase.
- Mobile phase: Acetonitrile/water gradient.
- Validation parameters:
Q. How can computational tools enhance the design of this compound derivatives for energetic materials or pharmaceuticals?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict stability/reactivity .
- Molecular docking : Screen derivatives against biological targets (e.g., enzymes) to optimize binding affinity .
- Kamlet-Jacobs equations : Estimate detonation velocity (D) and pressure (P) for energetic applications using Gaussian 09-derived thermochemical data .
Contradictions and Limitations in Current Research
- Synthetic Yields : Microwave-assisted methods (e.g., 55% yield for azo derivatives ) may conflict with traditional heating (29% for ethyl-substituted analogs ). Optimize via solvent selection (e.g., DMF for polar intermediates).
- Safety Data : While acute toxicity is well-documented , chronic exposure limits (e.g., OSHA PEL) remain unspecified, requiring conservative handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
